N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide
描述
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-17-9-10-20(14-18(17)2)24(27)25-15-22(23-8-5-13-28-23)26-12-11-19-6-3-4-7-21(19)16-26/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQIXBFBJQSVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C23H26N2O2S
- Molecular Weight : 426.53 g/mol
- CAS Number : 898452-61-4
The structure includes a dihydroisoquinoline moiety linked to a thiophene group and a dimethylbenzamide, which contributes to its biological properties.
Synthesis
The synthesis of this compound generally involves multiple steps:
- Formation of Dihydroisoquinoline : This can be achieved through the Pictet-Spengler reaction.
- Introduction of Thiophene : A cross-coupling reaction (e.g., Suzuki-Miyaura coupling) is typically used.
- Benzamide Formation : The final step involves acylation with 3,4-dimethylbenzoyl chloride.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds with structural similarities have shown antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer), U251 (brain cancer), and A549 (lung cancer). Mechanisms include the inhibition of tubulin polymerization and induction of apoptosis through upregulation of cleaved PARP-1 and caspase-3 .
Neuropharmacological Effects
The compound's isoquinoline structure suggests potential neuropharmacological activities. Isoquinolines have been studied for their effects on neurotransmitter systems and neuroprotection.
- Mechanism of Action : Research indicates that isoquinoline derivatives can modulate dopaminergic and serotonergic pathways, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
- Anticancer Efficacy :
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 5.0 | Tubulin inhibitor |
| Compound B | A549 | 7.5 | Apoptosis induction |
相似化合物的比较
Comparison with Similar Compounds
The following table compares N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide with structurally or functionally related compounds, highlighting key differences in substituents, physicochemical properties, and biological activity:
Key Observations:
Structural Variations: The target compound’s 3,4-dimethylbenzamide group distinguishes it from analogs with sulfonyl linkers (e.g., ) or oxadiazole moieties.
Physicochemical Properties: Benzothiazole–isoquinoline derivatives () exhibit higher melting points (240–260°C) due to rigid aromatic systems, whereas the target compound’s flexible ethyl linker may lower its melting point (data needed). HPLC purity data are unavailable for the target compound but exceed 90% for benzothiazole analogs (), suggesting robust synthetic protocols for the latter.
Biological Activity: The sulfonyl-linked analog () shows moderate cytotoxicity (IC₅₀ = 268 µM), while the target compound’s bioactivity remains unexplored.
常见问题
Q. What advanced techniques characterize the compound’s interactions with biological membranes?
- Methodology :
- Langmuir-Blodgett Monolayers : Measure surface pressure-area isotherms to assess lipid interaction dynamics .
- Fluorescence Anisotropy : Track membrane fluidity changes using fluorescent probes (e.g., DPH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
